

A Comprehensive Technical Guide to 5-Bromo-6-nitro-1,3-benzodioxole

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Compound of Interest

Compound Name: 5-Bromo-6-nitro-1,3-benzodioxole

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of the chemical properties, synthesis, and potential applications of **5-Bromo-6-nitro-1,3-benzodioxole**, a key intermediate in the synthesis of various active pharmaceutical ingredients.

Chemical Structure and IUPAC Name

The chemical structure of **5-Bromo-6-nitro-1,3-benzodioxole** is characterized by a benzodioxole ring system substituted with a bromine atom at the 5-position and a nitro group at the 6-position.

IUPAC Name: **5-Bromo-6-nitro-1,3-benzodioxole**

 Chemical structure of 5-Bromo-6-nitro-1,3-benzodioxole

Physicochemical Properties

A summary of the key quantitative data for **5-Bromo-6-nitro-1,3-benzodioxole** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ BrNO ₄	[1]
Molecular Weight	246.02 g/mol	[1]
Melting Point	89 °C	[1]
Boiling Point	292 °C at 760 mmHg	[1]
Density	1.912 g/cm ³	[1]
CAS Number	7748-58-5	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-6-nitro-1,3-benzodioxole** is not readily available in the public domain, a plausible and commonly employed synthetic route involves the nitration of 5-bromo-1,3-benzodioxole. This approach is analogous to the synthesis of other nitrated benzodioxole derivatives.

Hypothetical Experimental Protocol: Nitration of 5-Bromo-1,3-benzodioxole

This protocol is based on established methods for the nitration of similar aromatic compounds.

Materials:

- 5-Bromo-1,3-benzodioxole
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Dichloromethane (CH₂Cl₂)
- Ice
- Saturated Sodium Bicarbonate Solution (NaHCO₃)

- Anhydrous Magnesium Sulfate (MgSO_4)
- Rotary Evaporator
- Magnetic Stirrer and Stir Bar
- Dropping Funnel
- Round-bottom flask
- Ice Bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-1,3-benzodioxole in dichloromethane.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully pour the mixture over crushed ice and stir until the ice has melted.
- Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be further purified by recrystallization or column chromatography to yield pure **5-Bromo-6-nitro-1,3-benzodioxole**.

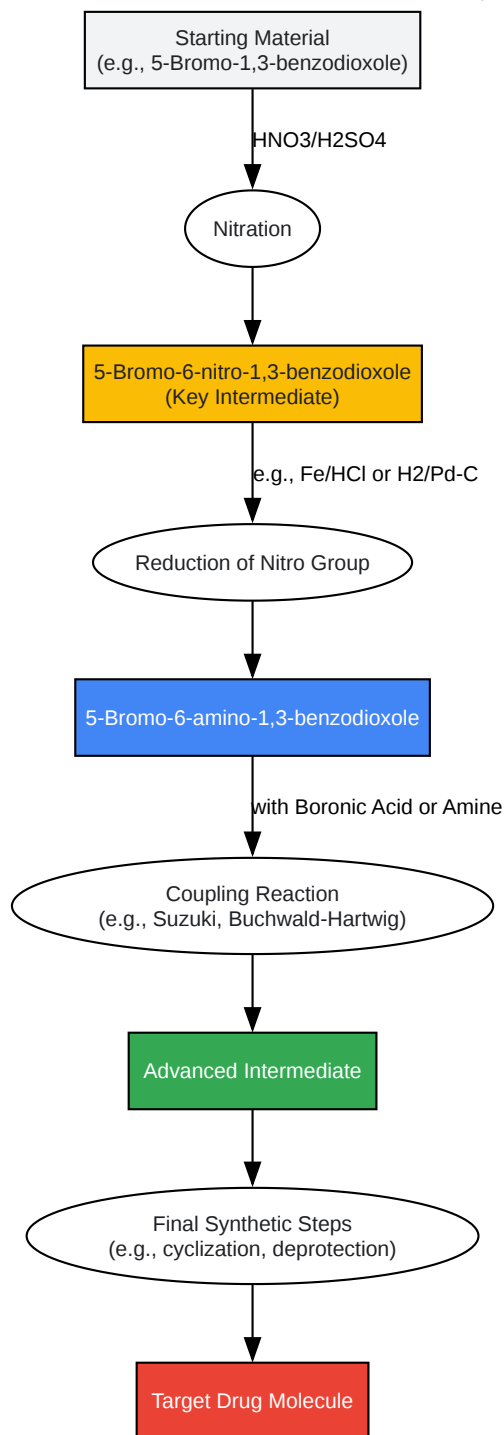
Applications in Drug Development

5-Bromo-6-nitro-1,3-benzodioxole serves as a crucial building block in the synthesis of more complex, biologically active molecules. Its functional groups, the bromine atom and the nitro group, offer versatile handles for further chemical transformations, such as nucleophilic aromatic substitution, reduction of the nitro group to an amine, and cross-coupling reactions.

Logical Workflow: Role as a Synthetic Intermediate

The following diagram illustrates the logical workflow of how **5-Bromo-6-nitro-1,3-benzodioxole** can be utilized as an intermediate in a multi-step synthesis of a hypothetical target drug molecule. This showcases its importance in introducing the benzodioxole moiety and providing reactive sites for molecular elaboration.

Logical Workflow for the Utilization of 5-Bromo-6-nitro-1,3-benzodioxole

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References

- 1. echemi.com [echemi.com]
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